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Compound Name: 3-(1H-tetrazol-1-yl)phenol

Cat. No.: B1300742

An In-depth Technical Guide on 3-(1H-tetrazol-1-
yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-tetrazol-1-yl)phenol is a heterocyclic aromatic organic compound that holds significance
as a key intermediate in the synthesis of various pharmaceutical agents, most notably
angiotensin Il receptor antagonists. The unique structural combination of a phenol group and a
tetrazole ring imparts specific physicochemical properties that make it a valuable building block
in medicinal chemistry. The tetrazole moiety, in particular, is often employed as a bioisostere for
a carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with
improved metabolic stability and pharmacokinetic profiles. This technical guide provides a
comprehensive overview of the physical and chemical properties, synthesis, and potential
biological relevance of 3-(1H-tetrazol-1-yl)phenol.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of 3-(1H-tetrazol-1-
yl)phenol is essential for its handling, characterization, and application in synthesis. The
available data for this compound are summarized below.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1300742?utm_src=pdf-interest
https://www.benchchem.com/product/b1300742?utm_src=pdf-body
https://www.benchchem.com/product/b1300742?utm_src=pdf-body
https://www.benchchem.com/product/b1300742?utm_src=pdf-body
https://www.benchchem.com/product/b1300742?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
Molecular Formula C7HeN4O [1]
Molecular Weight 162.15 g/mol [1]
Appearance White to off-white solid [2]

Melting Point ~220°C (with decomposition) [3]

Boiling Point Not available

Moderately soluble in water

due to hydrogen bonding
Solubility capabilities. Soluble in organic

solvents like ethanol, ether,

chloroform, and glycerol.[2][4]

[5]

Not experimentally determined.
Estimated to be weakly acidic
due to the phenolic hydroxyl
oka group and the acidic proton on
the tetrazole ring. The pKa of
phenol is approximately 9.9,
while the pKa of 1H-tetrazole is

approximately 4.9.

Storage 2-8°C, stored under nitrogen [2]

CAS Number 125620-16-8 [1]

Spectral Data

Spectroscopic analysis is critical for the identification and characterization of 3-(1H-tetrazol-1-

yl)phenol. While specific spectra for this exact compound are not readily available in the public
domain, the expected spectral features can be inferred from the analysis of related phenol and

tetrazole-containing compounds.[6][7][8]

IH NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the
aromatic protons of the phenol ring and the single proton on the tetrazole ring. The chemical

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.mdpi.com/2218-273X/11/9/1325
https://www.mdpi.com/2218-273X/11/9/1325
https://www.chembk.com/en/chem/phenol
https://docbrown.info/page06/spectra2/phenol-ms.htm
https://www.chembk.com/en/chem/phenol
https://www.uomus.edu.iq/img/lectures21/WameedMUCLecture_2021_92619891.docx
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Phenols/Properties_of_Phenols/Physical_Properties_of_Phenol
https://www.chembk.com/en/chem/phenol
https://www.mdpi.com/2218-273X/11/9/1325
https://www.benchchem.com/product/b1300742?utm_src=pdf-body
https://www.benchchem.com/product/b1300742?utm_src=pdf-body
https://www.rsc.org/suppdata/c6/ra/c6ra14352k/c6ra14352k1.pdf
https://www.rsc.org/suppdata/c8/gc/c8gc01321g/c8gc01321g1.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra21481e/c5ra21481e1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

shifts of the aromatic protons will be influenced by the positions of the hydroxyl and tetrazolyl
substituents. The phenolic -OH proton may appear as a broad singlet, and its chemical shift
can be concentration and solvent-dependent. The tetrazole proton typically appears as a
singlet in the downfield region.

13C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the
seven carbon atoms in the molecule. The carbon attached to the hydroxyl group will be shifted
downfield. The chemical shifts of the aromatic carbons will provide information about the
substitution pattern. The carbon atom in the tetrazole ring will also have a characteristic
chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in
the region of 3200-3600 cm~1 corresponding to the O-H stretching vibration of the phenolic
hydroxyl group. Characteristic absorptions for the aromatic C-H stretching will be observed
around 3000-3100 cm~1. The C=C stretching vibrations of the aromatic ring will appear in the
1400-1600 cm~1 region. The tetrazole ring will also show characteristic stretching and bending
vibrations.[9][10]

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to
the molecular weight of the compound (162.15 g/mol ). The fragmentation pattern is expected
to involve the loss of small molecules such as N2, HCN, and CO, which is characteristic of
tetrazole and phenol-containing compounds.[3][11][12][13][14]

Experimental Protocols
Synthesis of 3-(1H-tetrazol-1-yl)phenol

A common and effective method for the synthesis of 1-aryl-1H-tetrazoles involves the reaction
of the corresponding aniline with an orthoformate and sodium azide.[15][16] For the synthesis
of 3-(1H-tetrazol-1-yl)phenol, the starting material would be 3-aminophenol.

Reaction Scheme:
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Reactants Product

+ HC(OEt)3, NaNs
3-Aminophenol (Triethyl orthoformate, Sodium azide) ——— 3 3-(1H-tetrazol-1-yl)phenol
Acetic Acid, Heat

Click to download full resolution via product page
Caption: General synthesis of 3-(1H-tetrazol-1-yl)phenol.
Detailed Protocol (Adapted from general procedures for 1-aryl-1H-tetrazole synthesis):[15][16]

¢ Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, combine 3-aminophenol (1 equivalent), triethyl orthoformate (1.2 equivalents),
and sodium azide (1.5 equivalents) in glacial acetic acid.

» Reaction Execution: Heat the reaction mixture to reflux (approximately 120-130°C) and
maintain for several hours. The progress of the reaction should be monitored by thin-layer
chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour
the reaction mixture into a beaker of ice water with stirring.

o Extraction: Extract the agueous mixture with a suitable organic solvent, such as ethyl acetate
(3 x volume).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel or by recrystallization from an appropriate solvent
system.

Synthesis of the Precursor, 3-Aminophenol:

3-Aminophenol can be synthesized from resorcinol by reaction with ammonium chloride and
aqueous ammonia under high temperature and pressure in an autoclave.[17][18] The crude
product is then purified by recrystallization from water.[17]
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Reactants Product

+ NHaCl, ag. NHs
Resorcinol (Ammonium chloride, Aqueous ammonia) ——— = 3-Aminophenol
High T, High P

Click to download full resolution via product page

Caption: Synthesis of 3-aminophenol from resorcinol.

Biological Activity and Signaling Pathways

While direct studies on the biological activity and specific signaling pathways of 3-(1H-tetrazol-
1-yl)phenol are limited, its role as a key intermediate in the synthesis of sartans (angiotensin Il
receptor blockers) suggests its structural importance for binding to the AT1 receptor.[3][13][19]
[20] The tetrazole ring acts as a bioisosteric replacement for the carboxylic acid group found in
earlier peptide-based angiotensin Il antagonists, contributing to the high affinity and oral
bioavailability of the sartan drugs.

Furthermore, phenolic compounds, in general, are known to exhibit a range of biological
activities, including antioxidant and enzyme inhibitory effects.[2][8][21] There is evidence that
some phenolic compounds can act as inhibitors of xanthine oxidase, an enzyme involved in the
production of uric acid.[2][8][21] This suggests a potential, though unexplored, avenue for the
biological activity of 3-(1H-tetrazol-1-yl)phenol.

Potential Signaling Pathway Involvement (Hypothetical):

Given its use in the synthesis of angiotensin Il receptor antagonists, a logical workflow to
investigate its biological activity would involve assessing its affinity for the AT1 receptor and its
effect on downstream signaling.
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Caption: Hypothetical workflow for investigating AT1 receptor activity.

Conclusion

3-(1H-tetrazol-1-yl)phenol is a compound of significant interest in medicinal chemistry,
primarily due to its role as a precursor to important antihypertensive drugs. Its physical and
chemical properties are dictated by the interplay of the phenolic hydroxyl group and the
tetrazole ring. While specific experimental data for this compound is not extensively
documented, established synthetic routes for related compounds provide a clear path for its
preparation. Further research is warranted to fully characterize its spectral properties, elucidate
its precise biological activities, and explore its potential involvement in relevant signaling
pathways beyond its established role as a synthetic intermediate. This would provide a more
complete understanding of this valuable molecule and could open up new avenues for its
application in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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tetrazol-1-yl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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